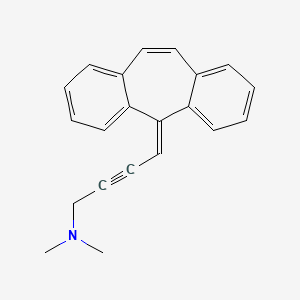
Intriptyline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Intriptyline is a useful research compound. Its molecular formula is C21H19N and its molecular weight is 285.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Intriptyline, a tricyclic antidepressant (TCA), is primarily known for its role in treating major depressive disorder and other mood disorders. This article explores its biological activity, focusing on its neuroprotective effects, antimicrobial properties, and mechanisms of action.
This compound functions by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, enhancing their availability in the synaptic cleft. This mechanism is pivotal for its antidepressant effects. Additionally, this compound exhibits strong binding affinities for various receptors, including:
- Alpha-adrenergic receptors
- Histamine (H1) receptors
- Muscarinic (M1) receptors
These interactions contribute to both therapeutic and side effects, such as sedation and anticholinergic effects .
Neuroprotective Effects
Recent studies indicate that this compound possesses significant neuroprotective properties. Research shows that it can induce neurite outgrowth in primary cortical neurons, a process mediated by the activation of tropomyosin receptor kinases (TrkA and TrkB). This effect is crucial for neuronal survival and differentiation, particularly in the context of neuroinflammation and neurodegenerative diseases .
Key Findings:
- Neurite Outgrowth: this compound promotes neurite outgrowth through Trk receptor activation, enhancing neuronal complexity .
- Cognitive Function Enhancement: In animal models, this compound treatment has been associated with improved cognitive function and increased neurogenesis in the hippocampus .
Antimicrobial Activity
In addition to its psychiatric applications, this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effect |
|---|---|---|
| Salmonella typhimurium | 200 µg/mL | Significant protection in vivo |
| Staphylococcus aureus | 100 µg/mL | Bacteriostatic activity observed |
In vivo studies indicated that doses of 25 µg/g body weight significantly reduced bacterial counts in organ homogenates of mice challenged with Salmonella typhimurium, demonstrating its potential as an antimicrobial agent .
Case Studies and Research Findings
- Neuroprotective Study : A study involving rat primary cortical neurons showed that this compound at concentrations of 500 nmol/L induced significant neurite outgrowth. The effects were blocked by Trk antagonists, confirming the role of Trk signaling in mediating these neuroprotective effects .
- Antimicrobial Efficacy : In another study, mice receiving this compound prior to exposure to virulent Salmonella typhimurium exhibited a significant survival advantage compared to control groups. The treatment resulted in lower bacterial counts in vital organs, highlighting its potential role in infectious disease management .
- Cognitive Enhancement : Research indicated that chronic treatment with this compound led to increased levels of brain-derived neurotrophic factor (BDNF), which is essential for neuronal health and cognitive function. This aligns with findings that chronic antidepressant therapy can reverse stress-induced reductions in BDNF levels .
Applications De Recherche Scientifique
Depression Treatment
- Indication : Intriptyline is primarily indicated for major depressive disorder (MDD).
- Efficacy : Studies have shown that it can be effective in treating MDD, particularly in patients who do not respond to selective serotonin reuptake inhibitors (SSRIs) .
Pain Management
- Chronic Pain : this compound is frequently prescribed off-label for chronic pain conditions such as fibromyalgia, neuropathic pain, and migraine prophylaxis.
- Case Studies : Research indicates that patients with fibromyalgia experience significant pain relief when treated with this compound, highlighting its analgesic properties .
Anxiety Disorders
- Generalized Anxiety Disorder (GAD) : Some studies suggest that this compound may be beneficial in managing anxiety symptoms, although more research is needed to establish its efficacy compared to other treatments .
Sleep Disorders
- Insomnia : Due to its sedative effects, this compound is sometimes used to treat insomnia, particularly in patients with coexisting depression or anxiety disorders.
Case Studies and Research Findings
Safety and Side Effects
While this compound is effective for many patients, it is associated with several side effects:
Propriétés
Numéro CAS |
27466-27-9 |
|---|---|
Formule moléculaire |
C21H19N |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-yn-1-amine |
InChI |
InChI=1S/C21H19N/c1-22(2)16-8-7-13-21-19-11-5-3-9-17(19)14-15-18-10-4-6-12-20(18)21/h3-6,9-15H,16H2,1-2H3 |
Clé InChI |
OKCODFSHDQKCQN-UHFFFAOYSA-N |
SMILES |
CN(C)CC#CC=C1C2=CC=CC=C2C=CC3=CC=CC=C31 |
SMILES canonique |
CN(C)CC#CC=C1C2=CC=CC=C2C=CC3=CC=CC=C31 |
Key on ui other cas no. |
27466-27-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















